molecular formula C4H8N4S B2525888 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine CAS No. 869941-58-2

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No. B2525888
M. Wt: 144.2
InChI Key: FXSVQRANRHJRID-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine, also known as ETSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been investigated for its antifungal, antibacterial, and anticancer properties. In biochemistry, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been used as a tool to study the mechanism of action of enzymes and proteins. In materials science, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been explored for its potential applications in the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine exerts its effects by interacting with specific targets in cells, such as enzymes and proteins. This interaction can lead to the inhibition of enzymatic activity or the modulation of protein function, resulting in various physiological and biochemical effects.

Biochemical And Physiological Effects

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been reported to exhibit antifungal, antibacterial, and anticancer activity. In biochemistry, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been used as a tool to study the mechanism of action of enzymes and proteins. In materials science, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been shown to exhibit unique properties that make it a promising candidate for the synthesis of novel materials.

Advantages And Limitations For Lab Experiments

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has several advantages and limitations for lab experiments. One of the advantages is its simple and efficient synthesis method, which makes it readily available for use in various experiments. Another advantage is its versatility, as it can be used in various scientific fields. However, one of the limitations of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine. One direction is to investigate its potential applications in drug discovery, particularly in the development of new antifungal, antibacterial, and anticancer agents. Another direction is to explore its properties for use in materials science, such as in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine and its potential side effects.
Conclusion:
In conclusion, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, versatility, and unique properties make it a promising candidate for use in drug discovery and materials science. Further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can be synthesized through a simple and efficient method using thiosemicarbazide and ethyl iodide. The reaction takes place in the presence of potassium hydroxide and ethanol, resulting in the formation of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine as a white crystalline solid.

properties

IUPAC Name

3-ethylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-9-4-7-6-3-8(4)5/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSVQRANRHJRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=CN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

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